2-Isopropyl-3-methyl-5-nitro-1H-indole
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Description
2-Isopropyl-3-methyl-5-nitro-1H-indole is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3 . This indicates that the molecule consists of a six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring. The molecule is substituted with isopropyl and methyl groups at the 2nd and 3rd positions, respectively, and a nitro group at the 5th position .Mechanism of Action
Target of Action
The compound 2-Isopropyl-3-methyl-5-nitro-1H-indole, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A . .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, suggesting that 2-Isopropyl-3-methyl-5-nitro-1H-indole may also interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, a process that produces various indole derivatives
Properties
IUPAC Name |
3-methyl-5-nitro-2-propan-2-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBFEAHEHJEAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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